3'-Amino-4'-fluoroacetophenone
Overview
Description
3'-Amino-4'-fluoroacetophenone is a chemical compound that is part of the aminoacetophenone family. These compounds are known for their potential applications in various fields, including medicinal chemistry, due to their structural properties that allow them to serve as precursors for the synthesis of more complex molecules. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, potentially leading to enhanced biological activity or altered metabolic stability .
Synthesis Analysis
The synthesis of fluorinated amino-substituted acetophenones, such as 3'-Amino-4'-fluoroacetophenone, can be achieved through a metal-free approach that involves the conversion of a trimethylsilylarylacetylene derivative into the desired acetophenone using p-toluenesulfonic acid (p-TSA). This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. The resulting aminoacetophenones can then be used as versatile precursors for the synthesis of polyfluorinated azaheterocycles, which have potential anticarcinogenic properties .
Molecular Structure Analysis
The molecular structure of 3'-Amino-4'-fluoroacetophenone includes an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetophenone moiety. The presence of the fluorine atom is particularly significant as it can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The amino group also plays a crucial role in the molecule's ability to participate in various chemical reactions and form bonds with other atoms or groups .
Chemical Reactions Analysis
Aminoacetophenones, including 3'-Amino-4'-fluoroacetophenone, can undergo various chemical reactions that are essential for their transformation into more complex structures. For instance, they can be used in the synthesis of benzoazaheterocycles through further functionalization. The amino group can participate in C-H/N-H coupling reactions, which are important for the formation of new carbon-nitrogen bonds, as seen in the synthesis of isatins from 2'-aminoacetophenones . Additionally, the fluorine atom can influence the reactivity of the molecule, making it a valuable substituent in the design of pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Amino-4'-fluoroacetophenone are influenced by its molecular structure. The presence of the fluorine atom can affect the compound's lipophilicity, boiling point, and stability. The amino group contributes to the molecule's basicity and its ability to form hydrogen bonds, which can be important for its solubility and interaction with biological molecules. These properties are crucial when considering the compound's potential applications in drug design and synthesis, as they will determine its behavior in various environments and its suitability for further chemical transformations .
Scientific Research Applications
1. Synthesis of Metal Complexes
3'-Amino-4'-fluoroacetophenone has been utilized in the synthesis of various metal complexes. For example, Singh et al. (2010) and Singh (2010) have demonstrated its use in creating complexes with Pb(II) and Sn(II) by combining it with amino acids to form Schiff bases. These complexes exhibit square planar and square pyramidal geometries and have potential applications in catalysis and materials science (Singh, Chauhan, & Sachedva, 2010) (Singh, 2010).
2. Studies in Enolate Chemistry
Kolonko et al. (2011) explored the lithium enolate of 4-fluoroacetophenone, focusing on its formation, dynamics, and aldol reactivity. This research is significant for understanding the complex solution chemistry of lithium enolates, widely used in organic synthesis (Kolonko, Wherritt, & Reich, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-amino-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSDHOQKVTGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442339 | |
Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-4'-fluoroacetophenone | |
CAS RN |
2002-82-6 | |
Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Amino-4'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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